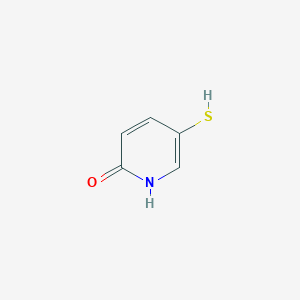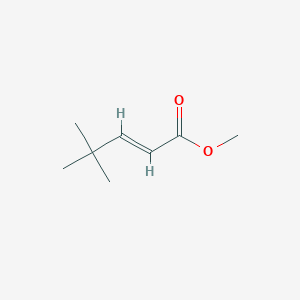
甲基(2E)-4,4-二甲基-2-戊烯酸酯
描述
Methyl (2E)-4,4-dimethyl-2-pentenoate is a chemical compound that belongs to the class of esters. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various other compounds.
科学研究应用
不饱和酯的热重排:
- McGreer 和 Chiu (1968) 的研究探索了 α,β- 到 β,γ-不饱和酯的热重排,包括顺式-4-甲基-2-戊烯酸甲酯,提出了涉及氢的环状 1,5-转移的机制 (Mcgreer & Chiu, 1968)。
新型 3-氧代哌啶-2-酮的合成:
- Dejaegher、D’hooghe 和 Kimpe (2008) 描述了一种将 2-烷氧基-5-氨基-4,4-二甲基-2-戊烯酸甲酯转化为 3-氧代哌啶-2-酮的过程,展示了该化合物的化学多功能性 (Dejaegher, D’hooghe, & Kimpe, 2008)。
乙烯基环氧化物的热反应:
- 长谷川一、斋藤仁和土谷和男 (1977) 研究了乙烯基环氧化物衍生物的热反应,包括 4,5-环氧-3-甲氧羰基-4-甲基-反式-2-戊烯酸甲酯 (HasegawaHajime, SaitoHitoshi, & TsuchitaniKazuo, 1977)。
丁二烯的氢酯化:
- 松田 (1973) 的一项研究重点是钴羰基催化的丁二烯氢酯化,产生 3-戊烯酸甲酯,其与感兴趣的化学结构密切相关 (Matsuda, 1973)。
尼龙中间体的生产:
- Marckwordt 等人 (2019) 描述了在由生物基乙酰丙酸生产尼龙中间体时使用结构相似的 2-、3-和 4-戊烯酸甲酯 (Marckwordt 等,2019)。
吡喃-2-酮衍生物的合成:
- 田中、浦田和渕上 (1986) 研究了 3,3-二甲基-4-戊烯酸酯的末端氧化,导致吡喃-2-酮衍生物的合成,突出了该化合物在有机合成中的适用性 (Tanaka, Urata, & Fuchikami, 1986)。
不饱和羧酸中的光异构化:
- Biot、Keukeleire 和 Verzele (2010) 探索了不饱和羧酸的光异构化,包括与 (2E)-4,4-二甲基-2-戊烯酸甲酯在结构上相关的化合物 (Biot, Keukeleire, & Verzele, 2010)。
属性
IUPAC Name |
methyl (E)-4,4-dimethylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)6-5-7(9)10-4/h5-6H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLWRINPDMKVHW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E)-4,4-dimethyl-2-pentenoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



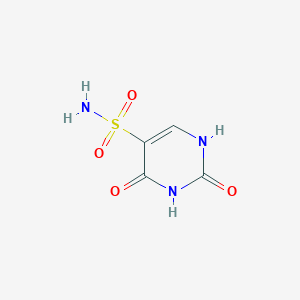
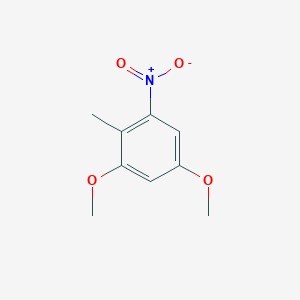
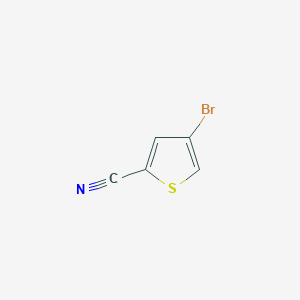
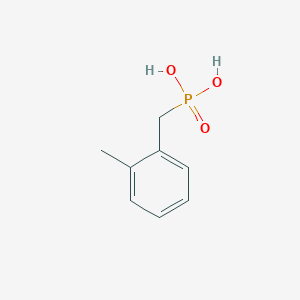
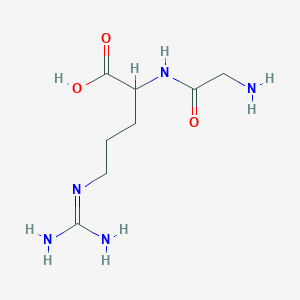
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
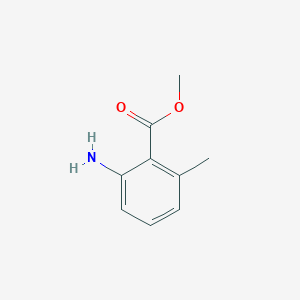
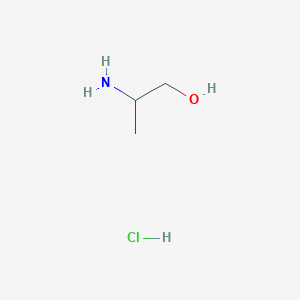
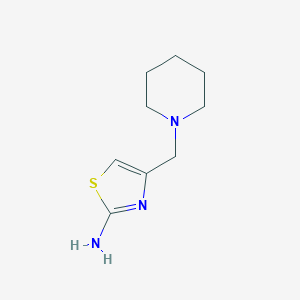
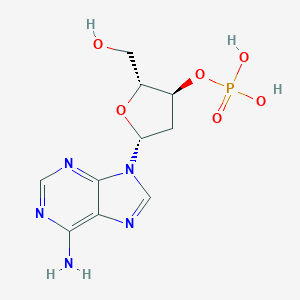
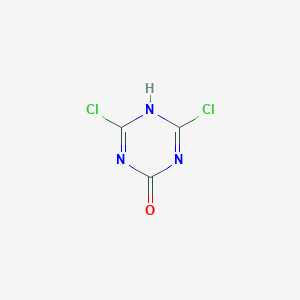
![[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate](/img/structure/B101685.png)

